1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid
CAS No.: 337919-65-0
Cat. No.: VC2432349
Molecular Formula: C12H12ClF3N2O2
Molecular Weight: 308.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 337919-65-0 |
|---|---|
| Molecular Formula | C12H12ClF3N2O2 |
| Molecular Weight | 308.68 g/mol |
| IUPAC Name | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H12ClF3N2O2/c13-9-5-8(12(14,15)16)6-17-10(9)18-3-1-7(2-4-18)11(19)20/h5-7H,1-4H2,(H,19,20) |
| Standard InChI Key | GBLCZMUANRHJIZ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
| Canonical SMILES | C1CN(CCC1C(=O)O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Introduction
Basic Properties and Chemical Structure
Molecular Identity and Nomenclature
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid is characterized by a specific set of identifiers that define its chemical identity. The compound has been registered with CAS number 337919-65-0, which serves as its unique identifier in chemical databases and literature. The molecule consists of a pyridine ring with chloro and trifluoromethyl substituents at positions 3 and 5, respectively, with the pyridine ring connected to a piperidine ring at the nitrogen atom. The piperidine ring contains a carboxylic acid group at the 4-position, completing the molecular structure of this compound.
The IUPAC name accurately describes the structural arrangement of atoms in the molecule, providing a standardized nomenclature for scientific communication. Alternative names and systematic nomenclature may also be used in different contexts, but the IUPAC name remains the primary identifier for this compound in scientific literature and databases.
Chemical and Structural Properties
The compound possesses a molecular formula of C12H12ClF3N2O2, representing its atomic composition with a calculated molecular weight of 308.68 g/mol. The structure features several key functional groups that contribute to its chemical behavior and potential biological activity. The pyridine ring contains a chlorine atom and a trifluoromethyl group, both of which significantly influence the electronic properties of the molecule. The piperidine ring is connected to the pyridine through a nitrogen atom, creating a tertiary amine linkage. The carboxylic acid group on the piperidine ring introduces acidic properties and hydrogen bonding capabilities to the molecule.
Table 1: Key Chemical Properties of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 337919-65-0 | |
| Molecular Formula | C12H12ClF3N2O2 | |
| Molecular Weight | 308.68 g/mol | |
| Functional Groups | Pyridine, Piperidine, Carboxylic Acid, Chloro, Trifluoromethyl | |
| IUPAC Name | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid |
The structural configuration of this compound creates specific charge distributions and potential interaction sites that are relevant to its chemical reactivity and biological interactions. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is an important parameter for drug permeability across cell membranes. Similarly, the chloro substituent may contribute to increased metabolic stability and binding affinity to biological targets.
Synthesis and Preparation Methods
General Synthetic Approaches
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid is influenced by its functional groups and structural elements. The carboxylic acid group can participate in acid-base reactions, esterification, and amide formation. The tertiary amine linkage between the pyridine and piperidine rings may display basic properties and serve as a site for alkylation or oxidation reactions. The pyridine ring, particularly with its electron-withdrawing substituents, may influence the basicity of the pyridine nitrogen and the reactivity toward electrophilic or nucleophilic reagents.
Understanding the chemical reactivity profile of this compound is essential for designing appropriate modification strategies or predicting its stability under various experimental conditions. This knowledge also informs potential metabolic pathways if the compound is evaluated in biological systems.
Biological Activity and Pharmacological Properties
Structure-Activity Relationships
Structure-activity relationship studies involving compounds with similar structural features provide insights into how specific molecular elements may contribute to biological activity. The pyridine ring with chloro and trifluoromethyl substituents appears in several bioactive compounds, suggesting this moiety may be important for interaction with certain biological targets. The piperidine ring with a carboxylic acid group may provide additional binding interactions through hydrogen bonding or ionic interactions with target proteins.
Comparative analysis with structurally related compounds can help elucidate the role of each structural element in determining biological activity. This information is valuable for medicinal chemists seeking to optimize lead compounds for enhanced potency, selectivity, or pharmacokinetic properties.
Research Applications and Findings
Analogous Compounds and Their Significance
Several compounds sharing structural similarities with 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid have been described in the scientific literature. One such compound is 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide, which has a molecular formula of C17H22ClF3N4O and a molecular weight of 390.8 g/mol . This compound contains the same 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety but features different substituents on the piperidine ring.
Another related compound is 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid, which has a molecular formula of C13H14ClF3N2O2 and a molecular weight of 322.71 g/mol . This compound differs from the target compound by the inclusion of a methylene group between the pyridine and piperidine rings, altering the spatial arrangement and potentially affecting its interaction with biological targets.
Table 2: Comparison of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid and Related Compounds
These structural variations among related compounds provide valuable insights into the importance of specific molecular features for biological activity. Comparative studies of these compounds can help identify critical structure-activity relationships and guide the development of more effective pharmaceutical agents.
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